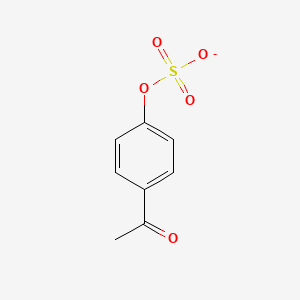
p-Acetylphenol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetylphenyl sulfate is a phenyl sulfate oxoanion that is the conjugate base of 4-acetylphenyl hydrogen sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a 4-acetylphenyl hydrogen sulfate.
Wissenschaftliche Forschungsanwendungen
1. Mechanistic Insights in Sulfate Ester Hydrolysis
Research by Burlingham et al. (2003) provides insights into the hydrolysis of sulfate monoesters, including p-acetylphenyl sulfate. This study determines sulfur kinetic isotope effects (KIEs), offering important implications for understanding the mechanism of sulfatase and sulfotransferase reactions, as well as sulfate hydrolyses in different conditions (Burlingham et al., 2003).
2. Alkaline Phosphatase Activity Determination
Huang Zong-hua (2007) discusses the synthesis of disodium p-acetylphenylphosphate, derived from p-acetylphenol, for enhancing the accuracy of alkaline phosphatase activity determination. This compound raises analytical accuracy and reduces interference from substances like bilirubin or hemoglobin in serum (Huang Zong-hua, 2007).
3. Insights in Anaerobic Digestion
Liu et al. (2020) study the impact of poly ferric sulfate, which can accumulate in waste activated sludge (WAS) and affect anaerobic digestion systems. Their research reveals how physical enmeshment and enzyme activity disruption caused by this compound can inhibit hydrolysis, acidogenesis, and methanogenesis in such systems (Liu et al., 2020).
4. Sulfate Reducing Conditions and Organic Matter Mineralisation
Scholten, Conrad, and Stams (2000) investigate the role of acetate as a key intermediate in the terminal step of organic matter mineralization in sediment. Their study highlights the interaction between methanogenic and sulfate-reducing populations in the presence of acetate, providing critical insights into biogeochemical cycles (Scholten, Conrad, & Stams, 2000).
Eigenschaften
Produktname |
p-Acetylphenol sulfate |
|---|---|
Molekularformel |
C8H7O5S- |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
(4-acetylphenyl) sulfate |
InChI |
InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12)/p-1 |
InChI-Schlüssel |
HOFGLAYWQRGTKC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



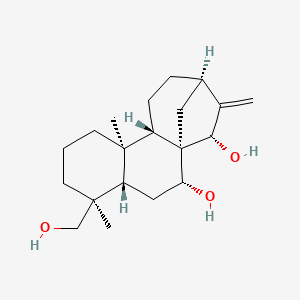
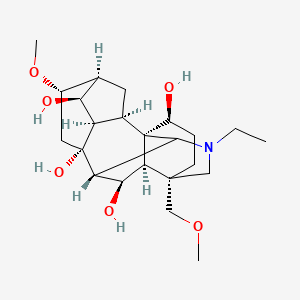
![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)
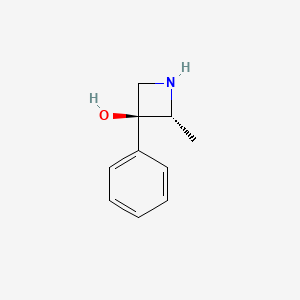
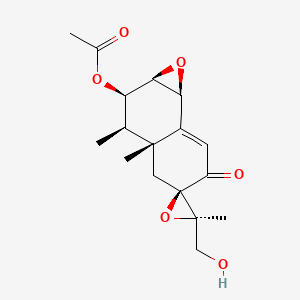
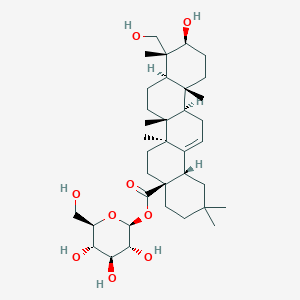
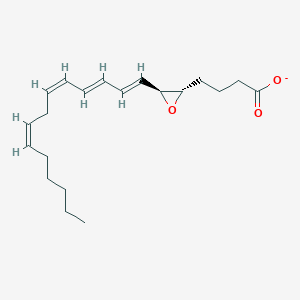
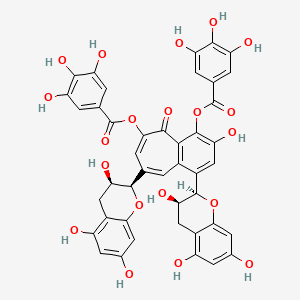
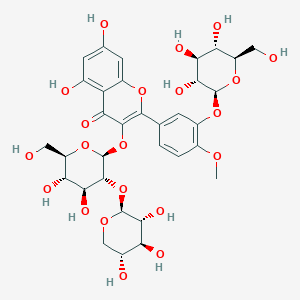

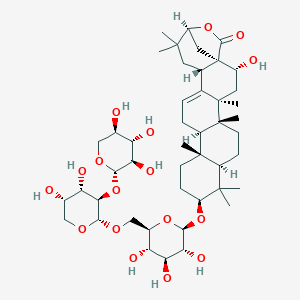
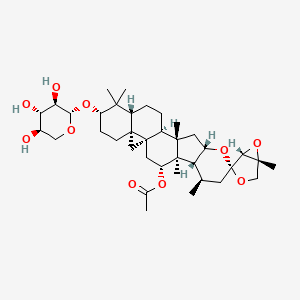
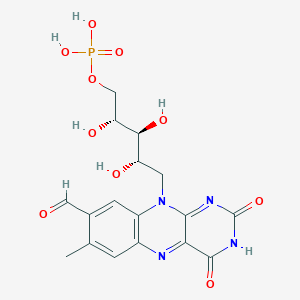
![5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid](/img/structure/B1259021.png)